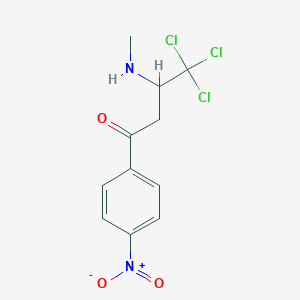
6-(dimethylamino)-5-nitro-4-pyrimidinyl thiocyanate
Übersicht
Beschreibung
6-(dimethylamino)-5-nitro-4-pyrimidinyl thiocyanate, also known as DNTC, is a chemical compound that has been widely used in scientific research applications. It is a thiocyanate derivative of 6-(dimethylamino)-5-nitro-4-pyrimidinol, and is a potent inhibitor of protein kinase C (PKC) and casein kinase II (CKII).
Wirkmechanismus
The mechanism of action of 6-(dimethylamino)-5-nitro-4-pyrimidinyl thiocyanate involves the covalent modification of the active site cysteine residue of PKC and CKII. This compound reacts with the thiol group of cysteine to form a thiourea derivative, which irreversibly inhibits the kinase activity. The inhibition of PKC and CKII by this compound has been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context in which it is used. In general, the inhibition of PKC and CKII by this compound has been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. The specific effects of this compound on these processes depend on the specific isoforms of PKC and CKII that are inhibited, as well as the downstream signaling pathways that are affected.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(dimethylamino)-5-nitro-4-pyrimidinyl thiocyanate in lab experiments is its specificity for PKC and CKII. This compound has been shown to be a potent and selective inhibitor of these kinases, and its use can provide valuable insights into their functions in various cellular processes. However, one limitation of using this compound is its irreversible inhibition of PKC and CKII. This can make it difficult to study the dynamic regulation of these kinases in vivo, and may require the use of alternative methods such as gene knockout or RNA interference.
Zukünftige Richtungen
There are several future directions for the use of 6-(dimethylamino)-5-nitro-4-pyrimidinyl thiocyanate in scientific research. One direction is the development of more selective inhibitors of PKC and CKII that can overcome the limitations of this compound. Another direction is the investigation of the roles of PKC and CKII in various disease states, and the development of therapeutic strategies that target these kinases. Additionally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex signaling networks that regulate cellular processes.
Wissenschaftliche Forschungsanwendungen
6-(dimethylamino)-5-nitro-4-pyrimidinyl thiocyanate has been widely used in scientific research as a tool to study the functions of PKC and CKII. PKC is a family of serine/threonine kinases that play important roles in cell signaling, and CKII is a protein kinase that is involved in various cellular processes such as cell cycle regulation, DNA repair, and transcriptional regulation. This compound has been shown to inhibit the activity of both PKC and CKII in vitro and in vivo, and has been used to investigate the roles of these kinases in various biological processes.
Eigenschaften
IUPAC Name |
[6-(dimethylamino)-5-nitropyrimidin-4-yl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c1-11(2)6-5(12(13)14)7(15-3-8)10-4-9-6/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHLBYHSXLAARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)SC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B3820811.png)
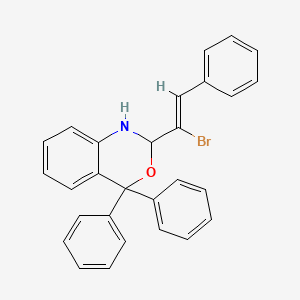
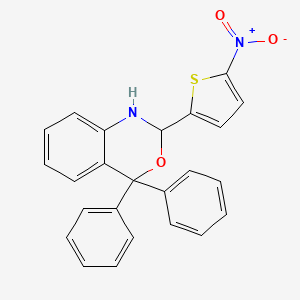


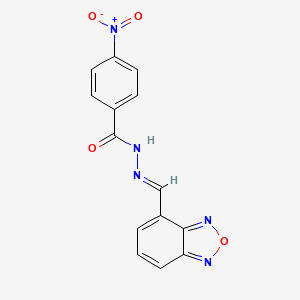

![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3820858.png)

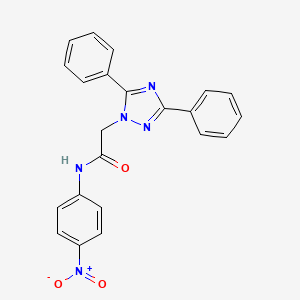
![1,1'-[1,4-phenylenebis(methylene)]bis(3,5-diphenyl-1H-1,2,4-triazole)](/img/structure/B3820870.png)

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
